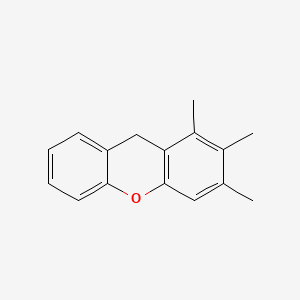

1,2,3-Trimethyl-9H-xanthene

Description

Structure

3D Structure

Properties

CAS No. |

146472-43-7 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.303 |

IUPAC Name |

1,2,3-trimethyl-9H-xanthene |

InChI |

InChI=1S/C16H16O/c1-10-8-16-14(12(3)11(10)2)9-13-6-4-5-7-15(13)17-16/h4-8H,9H2,1-3H3 |

InChI Key |

RRYYZBHNENDSDA-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(CC3=CC=CC=C3O2)C(=C1C)C |

Synonyms |

9H-Xanthene, trimethyl- |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Trimethyl 9h Xanthene and Its Analogues

Classical Approaches in Xanthene Synthesis

Traditional methods for constructing the xanthene framework have laid the groundwork for many of the synthetic strategies used today. These approaches often involve condensation and cyclization reactions, which remain fundamental to the synthesis of a wide array of xanthene derivatives.

Condensation Reactions in the Formation of Xanthene Frameworks

Condensation reactions are a cornerstone of xanthene synthesis, typically involving the reaction of a phenol (B47542) derivative with an aldehyde or a related carbonyl compound. These reactions are often catalyzed by acids. A notable example is the synthesis of 1,3,6,8-tetramethyl-9-phenyl-9H-xanthene, a close analogue of 1,2,3-trimethyl-9H-xanthene, through the condensation of 3,5-xylenol with benzaldehyde. academie-sciences.fr This reaction highlights the general strategy where a substituted phenol is reacted with an aldehyde to form the xanthene backbone. The reaction of various aromatic aldehydes with 2-naphthol (B1666908) to produce dibenzo[a,j]xanthenes is another well-established condensation method. nih.gov

The mechanism of this acid-catalyzed condensation is believed to proceed through the formation of a quinone methide (QM) intermediate. academie-sciences.fr The aldehyde first reacts with the phenol to form a hydroxybenzyl alcohol, which then dehydrates to the reactive QM. A second molecule of the phenol then attacks the QM, leading to a bisphenol-type intermediate which can subsequently cyclize to the xanthene.

The choice of reactants and catalysts is crucial. For instance, the condensation of β-naphthol with aldehydes can be promoted by a variety of catalysts, including p-toluenesulfonic acid (pTSA), sulfamic acid, and molecular iodine. sid.ir The following table summarizes representative condensation reactions for the synthesis of xanthene derivatives.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

| 3,5-Xylenol | Benzaldehyde | p-Toluenesulfonic acid | Solvent-free, 100°C | 1,3,6,8-tetramethyl-9-phenyl-9H-xanthene | 86 | academie-sciences.fr |

| 2-Naphthol | 4-Chlorobenzaldehyde | Ferric chloride hexahydrate | Solvent-free, 90°C | 14-(4-Chlorophenyl)-14H-dibenzo[a,j]xanthene | 95 | nih.gov |

| 2-Naphthol | Benzaldehyde | Sulfonated fructose (B13574) | Solvent-free | 14-Phenyl-14H-dibenzo[a,j]xanthene | High | academie-sciences.fr |

| Dimedone | Benzaldehyde | Sodium dodecylphosphonate | Micellar solution, 100°C | 9-Phenyl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | - | frontiersin.org |

Cyclodehydration Strategies for Xanthenoid Compounds

Cyclodehydration is a key step in many xanthene syntheses, often occurring in tandem with initial condensation or as a distinct, subsequent step. This intramolecular dehydration reaction forms the central pyran ring of the xanthene scaffold. For example, in the reaction of xylenols with aldehydes, the initially formed bisphenol intermediate can undergo cyclodehydration to yield the xanthene derivative. academie-sciences.fr The success of this cyclization can be dependent on the substitution pattern of the phenol.

Superacid-mediated condensation of polyphenols with ketones has been studied computationally, revealing that the cyclodehydration to form the 9H-xanthene ring is a kinetically favorable process. nih.govresearchgate.net This step is promoted by the activation of a phenyl ring in a Wheland intermediate, which facilitates the aromatic nucleophilic substitution of a hydroxyl group, leading to cyclization. nih.gov Various catalysts, including strong acids like triflic acid, are effective in promoting these cyclodehydration reactions. nih.gov The synthesis of xanthenes from diaryl ether intermediates, followed by intramolecular electrophilic cyclization, is another strategy that relies on a cyclodehydration-type mechanism. sci-hub.se

Multi-Component Reactions for Xanthene Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like xanthenes in a single step. These reactions combine three or more reactants to form a product that incorporates substantial portions of all the starting materials. acs.org The synthesis of various xanthene derivatives, such as 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones, is often achieved through a three-component condensation of an aldehyde, a β-naphthol (or other activated phenol), and a cyclic 1,3-dicarbonyl compound like dimedone. Current time information in Bangalore, IN.acs.org

These MCRs are typically catalyzed by either Brønsted or Lewis acids. Current time information in Bangalore, IN. The use of heterogeneous catalysts in these reactions is particularly advantageous as it simplifies product purification and allows for catalyst recycling. researchgate.net For example, Amberlyst-15, a solid acid resin, has been effectively used as a reusable heterogeneous catalyst for the synthesis of tetrahydrobenzo[a]xanthen-11-one derivatives under solvent-free conditions. acs.org

Modern Advancements in the Synthesis of Substituted Xanthenes

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of substituted xanthenes. A key area of advancement is the use of novel catalytic systems.

Catalyst-Mediated Synthesis of Trimethylxanthene Derivatives

The development of advanced catalysts has enabled more controlled and efficient syntheses of xanthene derivatives. While a direct catalytic synthesis of this compound is not explicitly detailed in the surveyed literature, methods for closely related structures suggest plausible routes. For example, a ruthenium-based catalyst has been shown to be effective for the dehydrative C-H coupling of phenols and aldehydes to form 2-alkylphenol products, and in the case of salicylaldehydes, xanthene derivatives. acs.org

Heterogeneous catalysts are of significant interest in modern organic synthesis due to their ease of separation from the reaction mixture, potential for recyclability, and alignment with the principles of green chemistry. A variety of solid acid catalysts have been employed for the synthesis of xanthenes. Silica-supported boron trifluoride nanoparticles have been used for the one-pot, three-component synthesis of benzo[a]xanthene-11-one derivatives. Current time information in Bangalore, IN. Similarly, natural biopolymeric heterogeneous catalysts like tannic acid and alginic acid have been applied for the multicomponent synthesis of various xanthene derivatives under solvent-free conditions. acs.org

The use of metal-exchanged zeolites, such as a copper/zeolite catalyst, has been reported for the one-pot, solvent-free synthesis of xanthene derivatives from aldehydes and dimedone, providing high yields in short reaction times. up.pt The following table provides examples of heterogeneous catalysts used in the synthesis of xanthene derivatives.

| Catalyst | Reactants | Conditions | Product Type | Reference |

| Silica (B1680970) supported boron trifluoride nanoparticles | Aromatic aldehydes, 2-naphthol, dimedone | - | Benzo[a]xanthene-11-one derivatives | Current time information in Bangalore, IN. |

| Amberlyst-15 | β-naphthol, aromatic aldehydes, cyclic 1,3-dicarbonyls | Solvent-free | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones | acs.org |

| Dipyridine cobalt chloride | β-naphthol, aryl/chromone aldehydes | Solvent-free | 14-Aryl-14H-dibenzo[a,j]xanthenes | Current time information in Bangalore, IN. |

| Copper/NaY zeolite | Aldehydes, dimedone | Solvent-free | 1,8-Dioxo-octahydroxanthenes | up.pt |

| Tannic acid/Alginic acid | Aldehydes, dimedone/β-naphthol | Solvent-free | 9-Aryl-1,8-dioxo-octahydro-xanthenes/14-Aryl-14H-dibenzo[a,j]xanthenes | acs.org |

| Ag-CP MOFs | Aromatic aldehydes, dimedone | Reflux | 1,8-Dioxo-octahydroxanthenes | osti.gov |

Magnetic Nanoparticle-Supported Catalysts for Xanthene Synthesis

The synthesis of xanthene derivatives has been significantly advanced by the use of magnetic nanoparticle-supported catalysts, which offer high efficiency and ease of recovery. These catalysts are particularly valuable in green chemistry as they can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.govresearchgate.net

A variety of magnetic nanocatalysts have been developed for the synthesis of xanthene scaffolds. researchgate.net For instance, a novel magnetic nanoparticle supported dual acidic ionic liquid catalyst has been shown to be effective in the one-pot synthesis of tetrahydrobenzo[a]xanthene. scilit.com Another example is the use of Fe3O4@SiO2@Mel-Rh-Cu, a recyclable heterogeneous catalyst, for xanthene synthesis under solvent-free conditions, resulting in high product yields in a short time. chemmethod.com The catalyst's structure was confirmed through various analyses, including SEM, EDX, and ICP-OES, which showed a core-shell structure with copper ions coordinated to the ligands on the magnetic silica surface. chemmethod.com

Furthermore, sulfamic acid-functionalized magnetic Fe3O4 nanoparticles have been employed as an efficient and reusable catalyst for the one-pot synthesis of α-amino nitriles in water, a reaction that can be analogous to xanthene synthesis. ijcce.ac.ir Similarly, TiO2-coated magnetite nanoparticle-supported sulfonic acid has been highlighted for its low cost, low toxicity, and high stability and reusability in chemical syntheses. researchgate.net The synthesis of these magnetic catalysts often involves co-precipitation methods to create the magnetic core, followed by coating with silica and functionalization with the desired catalytic groups. chemmethod.com

The application of these magnetic nanocatalysts aligns with the principles of green chemistry by minimizing waste and allowing for the easy separation and recycling of the catalyst. researchgate.netchemmethod.com

Organocatalysis and Green Chemistry Approaches in Xanthene Production

Organocatalysis has emerged as a powerful and environmentally friendly strategy for the synthesis of xanthenes. researchgate.netchemistry.ge This approach utilizes small organic molecules as catalysts, which are often cheaper, less toxic, and more readily available than their metal-based counterparts. chemistry.ge A key advantage of organocatalysis is its alignment with the principles of green chemistry, promoting reactions under mild conditions and often avoiding the use of hazardous materials. researchgate.netchemistry.ge

One notable example is the use of L-proline to accelerate the synthesis of 9-substituted-2,3,4,9-tetrahydro-1H-xanthen-1-ones. This method provides the desired products in good to excellent yields under mild reaction conditions and, in some cases, eliminates the need for solvent extraction and column chromatography for purification. academie-sciences.fr Another efficient organocatalyst, 3,5-bis(trifluoromethyl)phenyl ammonium (B1175870) triflate (BFPAT), has been successfully employed for the one-pot synthesis of various xanthene derivatives, offering advantages such as a cleaner reaction profile and moisture resistance. chemistry.ge

The broader field of green chemistry in xanthene synthesis encompasses various techniques aimed at reducing environmental impact. These include the use of water as a solvent, solvent-free reaction conditions, and the application of recyclable catalysts. tandfonline.comresearchgate.net For example, the synthesis of tetrahydrobenzo[a]xanthene-11-ones has been achieved using indium sulfide (B99878) (In2S3) nanoparticles as a reusable catalyst under solvent-free conditions, resulting in high yields and short reaction times. tandfonline.com The development of such methodologies is crucial for creating more sustainable chemical processes.

Ligand Transfer Reactions for Xanthene Functionalization

Ligand transfer reactions represent a sophisticated strategy for the functionalization of C-H bonds, a process that can be applied to the xanthene core. This bio-inspired mechanistic paradigm, known as radical ligand transfer (RLT), involves the transfer of a ligand from a metal complex to a radical intermediate. beilstein-journals.org This approach is versatile, enabling the formation of various C-X, C-N, and C-S bonds using simple, earth-abundant metal catalysts. beilstein-journals.org

In the context of xanthene, functionalization can occur at the benzylic C-H positions. For instance, reactions of [RuIV(Pc)(N=CR2)2] with hydrocarbons, including xanthene, under aerobic conditions have led to the functionalization of benzylic C-H bonds. hku.hk This process is believed to involve a hydrogen-atom abstraction mechanism. hku.hk

Furthermore, the development of new catalytic systems continues to expand the scope of ligand transfer reactions. Copper(I) complexes with tris(thioimidazolyl) hydroborate ligands have shown high activity in catalyzing alkene aziridination and sulfide sulfimidation, demonstrating the potential of these systems for various functional group transfers. hku.hk The concept of catalytic shuttling of functional groups, inspired by enzymatic pathways, also presents a novel approach for transferring moieties to acceptor molecules, which could be extended to the functionalization of xanthenes. kuleuven.be

Sonochemical and Microwave-Assisted Synthesis of Xanthene Derivatives

Alternative energy sources like ultrasound and microwave irradiation have been effectively utilized to promote the synthesis of xanthene derivatives, often leading to higher yields, faster reaction rates, and improved selectivity under milder conditions compared to conventional methods. unito.itarabjchem.orgcore.ac.uk These techniques are considered green methodologies in organic synthesis. unito.it

Sonochemical Synthesis: Ultrasound-assisted synthesis has gained prominence as an eco-friendly alternative for constructing xanthenes. unito.it The application of ultrasound can accelerate chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. This has been successfully applied to the three-component condensation reaction for synthesizing xanthene derivatives, often catalyzed by Brønsted or Lewis acids. unito.it For example, the synthesis of functionalized xanthenes has been achieved in high yields (75–95%) using ZrCl4 as a catalyst under ultrasonic irradiation. nih.gov Similarly, the use of a Zn(OAc)2 catalyst with ultrasound irradiation has provided good to excellent yields (84–95%) of xanthene derivatives in short reaction times (15–45 min). nih.govunito.it

Microwave-Assisted Synthesis: Microwave irradiation offers a rapid and efficient method for synthesizing xanthene derivatives. arabjchem.orgcore.ac.uk This technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid heating of the reaction mixture. A notable application is the microwave-assisted synthesis of novel 9-aryl-9H-xanthene-3,6-diol derivatives from resorcinol (B1680541) and substituted aryl aldehydes using sulfamic acid as a catalyst. arabjchem.orgcore.ac.uk This method provides good yields and is considered a green chemistry approach. arabjchem.orgcore.ac.uk

Table 1: Comparison of Sonochemical and Microwave-Assisted Synthesis of Xanthene Derivatives

| Feature | Sonochemical Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Energy Source | Ultrasound | Microwave Irradiation |

| Catalysts | ZrCl4, Zn(OAc)2, NH4H2PO4/SiO2 | Sulfamic Acid |

| Reaction Times | 15–82 minutes | Varies, can be very short |

| Yields | Good to Excellent (75-98%) | Good |

| Advantages | Enhanced yields, faster rates, improved selectivity, milder conditions | Rapid heating, efficiency, good yields |

| References | unito.it, nih.gov | arabjchem.org, core.ac.uk |

Regioselectivity and Stereoselectivity in Trimethylxanthene Synthesis

Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound. lumenlearning.commsu.edu Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity pertains to the preferential formation of one stereoisomer over others. lumenlearning.commsu.edu

In the synthesis of substituted xanthenes, the choice of reactants and catalysts plays a crucial role in determining the regiochemical outcome. For instance, in reactions involving unsymmetrical starting materials, the substitution pattern of the final product is dictated by the directing effects of the functional groups present. lumenlearning.com Steric hindrance can also be a powerful tool to induce regioselectivity, as demonstrated in cross-metathesis reactions where bulky protecting groups direct the reaction to a specific double bond. organic-chemistry.org

Stereoselectivity is particularly important when chiral centers are created during the synthesis. The use of chiral catalysts or auxiliaries can lead to the formation of a single enantiomer or diastereomer in excess. msu.edu For example, asymmetric organocatalysis provides an effective method for producing optically active molecules under mild conditions. researchgate.net In the context of xanthene synthesis, the cross-dehydrogenative coupling of aldehydes with xanthenes using photoredox catalysis in combination with a secondary amine organocatalyst allows for the formation of C-C bonds with high enantio- and diastereoselectivity. acs.org

Factors that influence the stereochemical outcome include the geometry of the intermediates, such as E and Z enolates in aldol-type reactions, and the conformational preferences of the transition states. msu.edu The Curtin-Hammett principle is also relevant, stating that the product ratio is determined by the transition state energies rather than the ground-state populations of conformers. msu.edu

Purification and Isolation Techniques for Synthesized Xanthene Compounds

The purification and isolation of synthesized xanthene compounds are crucial steps to obtain products of high purity for subsequent characterization and application. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities.

Commonly employed techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. arabjchem.org For instance, crude 9-aryl xanthene derivatives have been purified by recrystallization from hot ethanol (B145695). arabjchem.org

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. The crude mixture is loaded onto a column packed with an adsorbent like silica gel, and a solvent or solvent mixture (eluent) is passed through the column to separate the components. chemicalbook.com This method was used to purify 9,9'-dimethylxanthene. chemicalbook.com

Filtration: In many synthetic procedures, the product precipitates out of the reaction mixture as a solid. Filtration is then used to separate the solid product from the liquid phase. This is often followed by washing the solid with a suitable solvent to remove any remaining impurities. academie-sciences.fr

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. arabjchem.org For example, after a reaction, the mixture can be extracted with a solvent like ethyl acetate (B1210297), and the organic layer containing the product is then separated and evaporated. arabjchem.orgui.ac.id

The purity of the isolated compounds is typically assessed using techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods like NMR. arabjchem.orgchemicalbook.comui.ac.id

Molecular Structure and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Xanthene Characterization

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the complete carbon-hydrogen framework of a molecule. nih.govresearchgate.net For xanthene derivatives, NMR provides unambiguous evidence for the substitution pattern and the conformational details of the heterocyclic ring system. researchgate.net

The ¹H NMR spectrum of 1,2,3-Trimethyl-9H-xanthene is predicted to show distinct signals corresponding to its different proton environments. The spectrum can be divided into the aromatic region, where protons attached to the benzene (B151609) rings resonate, and the aliphatic region, which includes signals from the methyl groups and the methylene (B1212753) bridge.

Aromatic Region: The unsubstituted benzene ring (positions 5 through 8) would display a complex multiplet pattern typical of a four-proton ABCD spin system. chemicalbook.com The proton on the trimethyl-substituted ring (H-4) would likely appear as a singlet, shifted due to the electronic effects of the adjacent methyl groups. Chemical shifts for aromatic protons in the parent 9H-xanthene typically appear between δ 6.90 and 7.32 ppm. chemicalbook.com

Aliphatic Region: The two protons of the methylene group at the 9-position (C9-H₂) are chemically equivalent in a freely rotating system and would appear as a single, sharp singlet. In the parent 9H-xanthene, this signal is found at approximately δ 4.03 ppm. chemicalbook.com The three methyl groups at positions 1, 2, and 3 would each produce a distinct singlet, with their exact chemical shifts influenced by their relative positions and steric environment. These would be expected in the δ 2.1-2.5 ppm range, similar to those in 1,2,3-trimethylbenzene. nist.gov

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4 | ~7.0 - 7.2 | Singlet (s) |

| H-5, H-6, H-7, H-8 | ~6.9 - 7.4 | Multiplet (m) |

| C9-H₂ | ~4.0 | Singlet (s) |

| C1-CH₃ | ~2.3 - 2.5 | Singlet (s) |

| C2-CH₃ | ~2.2 - 2.4 | Singlet (s) |

| C3-CH₃ | ~2.1 - 2.3 | Singlet (s) |

The ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule. For this compound, 16 distinct signals are expected, corresponding to the 13 carbons of the xanthene core and the 3 methyl carbons. The chemical shifts are diagnostic for the type of carbon (quaternary, CH, CH₂, or CH₃).

Aromatic Carbons: The spectrum would show signals for the 12 aromatic carbons. The carbons bearing methyl groups (C-1, C-2, C-3) and the oxygen-bound carbons (C-4a, C-10a) would appear as quaternary signals. The protonated carbons (C-4, C-5, C-6, C-7, C-8) and the bridgehead carbons (C-8a, C-9a) would also have characteristic shifts. tandfonline.comcore.ac.uk

Aliphatic Carbons: The methylene carbon at position 9 (C-9) in xanthene derivatives typically resonates in the δ 30-40 ppm range. uva.nl The three methyl carbons would appear at high field (low ppm values), generally between δ 15 and 22 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-1, C-2, C-3 | 130 - 140 | Quaternary (C) |

| C-4 | 120 - 130 | Methine (CH) |

| C-4a, C-10a | 150 - 155 | Quaternary (C) |

| C-5, C-8 | 115 - 125 | Methine (CH) |

| C-6, C-7 | 125 - 130 | Methine (CH) |

| C-8a, C-9a | 120 - 130 | Quaternary (C) |

| C-9 | 30 - 40 | Methylene (CH₂) |

| C1-CH₃ | 15 - 22 | Methyl (CH₃) |

| C2-CH₃ | 15 - 22 | Methyl (CH₃) |

| C3-CH₃ | 15 - 22 | Methyl (CH₃) |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential. researchgate.netipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would be crucial for assigning the protons on the unsubstituted ring (H-5 through H-8) by tracing their connectivity. ugm.ac.id

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. ugm.ac.id This allows for the definitive assignment of each protonated carbon in the xanthene skeleton.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comresearchgate.net The absorption of infrared light or the inelastic scattering of laser light (Raman) corresponds to specific bond stretches, bends, and wags, providing a "fingerprint" of the functional groups present. nih.govwiley-vch.de

For this compound, the key expected vibrations include:

C-O-C Stretching: The diaryl ether linkage of the xanthene core gives rise to strong, characteristic asymmetric and symmetric C-O-C stretching bands. These are typically observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions of the IR spectrum. tandfonline.com

Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and methylene groups will show strong stretching vibrations in the 2850-3000 cm⁻¹ region. tandfonline.com

Aromatic C=C Stretching: Multiple bands of varying intensity are expected in the 1450-1620 cm⁻¹ region, characteristic of the aromatic rings. tandfonline.com

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are found in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern of the rings.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3000 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 2850 - 3000 | Aliphatic C-H Stretch (CH₃, CH₂) | Strong |

| 1580 - 1620 | Aromatic C=C Ring Stretch | Medium |

| 1450 - 1500 | Aromatic C=C Ring Stretch | Strong |

| 1200 - 1300 | Asymmetric C-O-C Stretch | Strong |

| 1000 - 1100 | Symmetric C-O-C Stretch | Medium |

| 700 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides two critical pieces of information: the precise molecular weight of a compound and its fragmentation pattern upon ionization, which offers clues about its structure. nih.govaip.org

For this compound (C₁₆H₁₆O), the molecular weight is 224.29 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 224.

The fragmentation of the xanthene core is well-studied. Common fragmentation pathways include:

Loss of a Hydrogen Radical: A peak at m/z = 223 ([M-H]⁺) is highly probable, resulting from the loss of a hydrogen atom to form a stable xanthylium cation.

Loss of a Methyl Radical: The presence of methyl groups introduces a pathway for the loss of a methyl radical (•CH₃), leading to a significant fragment at m/z = 209 ([M-CH₃]⁺).

Loss of CO: Fragmentation of the central pyran ring can lead to the expulsion of a carbon monoxide molecule, a common pathway for related xanthone (B1684191) structures. nih.gov

Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo RDA-type cleavage, though this is often more prevalent in more complex derivatives.

The high-resolution mass spectrometry (HRMS) technique would allow for the determination of the exact mass to four or more decimal places, confirming the elemental composition of C₁₆H₁₆O. core.ac.ukuva.nl

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule. tanta.edu.eg The absorption of UV or visible light by organic molecules promotes electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org For molecules containing unsaturated groups, such as the aromatic rings in xanthene, π → π* and n → π* transitions are most common in the 200-700 nm range. libretexts.orgmsu.edu

The electronic spectrum of the parent compound, 9H-xanthene, exhibits characteristic absorption bands. nist.gov The introduction of substituents, such as methyl groups, can influence the energy of these electronic transitions, leading to shifts in the absorption maxima (λmax). These shifts are categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

The photophysical properties of xanthene derivatives, including their absorption and emission characteristics, are highly tunable. metu.edu.tr Factors such as solvent polarity can also induce shifts in the spectra, with more polar solvents often causing a red shift in the fluorescence spectra of N-arylcarbazoles, which share structural similarities with substituted xanthenes. clockss.org

Table 1: Typical Electronic Transitions in Organic Molecules

| Transition | Description | Typical Wavelength Range (nm) |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 |

| n → σ | Excitation of an electron from a non-bonding orbital to a σ antibonding orbital. | 150 - 250 |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 500 |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | 250 - 600 |

X-ray Crystallography for Solid-State Structural Determination

Although a specific crystal structure for this compound was not found in the surveyed literature, extensive crystallographic studies have been conducted on various xanthene derivatives. goums.ac.irresearchgate.netrsc.org These studies reveal that the central pyran ring of the xanthene moiety can adopt different conformations, such as boat, half-chair, or nearly planar forms, depending on the substituents and crystal packing forces. researchgate.net For example, in one derivative, the six-membered ring containing the oxygen atom adopts a boat conformation. researchgate.net The dihedral angles between the benzene rings of the xanthene core are also a key structural parameter, typically ranging from 130 to 150 degrees in related thioxanthene (B1196266) systems.

The data obtained from X-ray crystallography, such as atomic coordinates and unit cell dimensions, provides an unambiguous depiction of the molecule's solid-state structure. uni-siegen.de

Table 2: Illustrative Crystallographic Data for a Xanthene Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.396 (2) |

| b (Å) | 10.742 (2) |

| c (Å) | 15.725 (5) |

| α (°) | 77.88 (2) |

| β (°) | 77.52 (2) |

| γ (°) | 68.09 (2) |

| Volume (ų) | 1423.0 (6) |

| Note: This data is for a representative xanthene derivative and not this compound. researchgate.net |

Conformational Dynamics of 9H-Xanthene Ring Systems

The 9H-xanthene ring system is not strictly planar and exhibits conformational flexibility. High-resolution rotational spectroscopy has revealed a tunneling splitting of rotational transitions in the parent xanthene molecule. rsc.org This phenomenon is attributed to an out-of-plane bending motion of the two lateral benzene rings. rsc.org This motion is a form of conformational dynamism inherent to the xanthene core.

In substituted xanthenes, such as those used in copper complexes, variable temperature NMR spectroscopy has provided evidence for the presence of multiple conformers in solution. rsc.org This can be due to processes like the inversion of the xanthene unit itself. rsc.org The flexibility of the xanthene core is also utilized in the design of molecular switches and hosts for guest complexation, where conformational changes are key to their function. acs.org

Substituent Effects on Xanthene Core Structure with Emphasis on Trimethylation

The introduction of substituents onto the xanthene core can significantly influence its structure and electronic properties. While direct studies on 1,2,3-trimethylation are sparse, the effects of substituents have been broadly investigated in various xanthene derivatives. acs.orgnih.gov

Methyl groups, being electron-donating, can alter the electron density distribution within the aromatic system. This can affect bond lengths and angles within the xanthene framework. The steric bulk of the three adjacent methyl groups in this compound would likely induce some degree of strain, potentially leading to distortions from the ideal geometry of the parent 9H-xanthene. This could manifest as increased puckering of the central ring or altered dihedral angles between the phenyl rings to minimize steric hindrance.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These calculations, rooted in quantum mechanics, can determine properties such as molecular structure, electronic energy, spectra, and the distribution of electrons within the molecule. For the 1,2,3-Trimethyl-9H-xanthene system, these methods elucidate how the arrangement of atoms and the presence of methyl groups on the xanthene core influence its electronic behavior.

Density Functional Theory (DFT) has become a primary tool for quantum mechanical investigations in chemistry due to its balance of accuracy and computational efficiency. q-chem.com DFT calculations are used to study the structural and mechanistic aspects of chemical reactions. cam.ac.uk For the this compound system, DFT would be employed to calculate its ground-state optimized geometry, vibrational frequencies, and various electronic properties.

DFT functionals, such as B3LYP or ωB97XD, combined with appropriate basis sets like 6-311G(d,p), are used to model the molecule. researchgate.netsemanticscholar.org These calculations provide the most stable three-dimensional structure by finding the minimum energy conformation. The results would detail the bond lengths, bond angles, and dihedral angles of the molecule, revealing the planarity or non-planarity of the xanthene ring system as influenced by the trimethyl substitution. nih.gov Such studies on substituted xanthenes have shown that the xanthene heterocycle can adopt a nonplanar conformation around the central pyran ring. nih.gov

Illustrative Geometrical Parameters for this compound (DFT Calculation)

This table presents hypothetical, yet plausible, data that would be generated from a DFT/B3LYP/6-311G(d,p) calculation for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.39 Å |

| Bond Length | C9-O | 1.37 Å |

| Bond Length | C1-C(methyl) | 1.51 Å |

| Bond Angle | C1-C2-C3 | 120.1° |

| Bond Angle | C4a-O-C5a | 118.5° |

| Dihedral Angle | C1-C2-C3-C4 | 1.5° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. youtube.com A large gap generally corresponds to high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. youtube.comacs.org For this compound, DFT calculations would determine the energies of these frontier orbitals. Analysis of the spatial distribution of the HOMO and LUMO would show where on the molecule electron donation and acceptance are most likely to occur. In related xanthene dyes, the HOMO is often localized on the aromatic rings of the xanthene structure, while the LUMO is located on the central pyran ring. researchgate.net

Illustrative Frontier Orbital Energies for this compound

This table presents hypothetical data from a DFT calculation to illustrate the concept.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 4.60 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, typically color-coded to show regions of positive, negative, and neutral potential. nih.gov

For this compound, an MEP analysis would reveal the charge distribution across the molecule. Negative potential regions (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, such as around the oxygen atom of the pyran ring. Positive regions (colored blue) are electron-deficient and are sites for nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity and intermolecular interaction sites.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies. drexel.edu

For this compound, MD simulations could be used to explore its conformational landscape. This involves identifying the various stable and metastable shapes (conformers) the molecule can adopt due to rotations around single bonds and the flexibility of the ring system. nih.gov Enhanced sampling techniques, such as metadynamics, can be employed to overcome energy barriers and explore a wider range of conformations than standard MD. rsc.org These simulations would reveal the preferred conformations of the methyl groups and the degree of puckering in the central pyran ring, providing a dynamic picture of the molecule's structure and its interactions with solvent molecules or other chemical species. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. ibs.re.krrsc.org By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products. smu.edu

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental spectra and the characterization of new compounds. researchgate.netunibo.it Techniques like Time-Dependent DFT (TD-DFT) are employed to calculate electronic absorption and emission spectra (UV-Vis), while standard DFT calculations can predict vibrational spectra (Infrared and Raman). semanticscholar.orgnih.gov

For this compound, these computational approaches could predict its key spectroscopic signatures.

Vibrational Spectroscopy : DFT calculations can compute the vibrational frequencies and intensities, which correspond to the peaks in IR and Raman spectra. ias.ac.in Comparing the calculated spectrum with experimental data helps in assigning the observed vibrational modes to specific molecular motions, such as C-H stretches of the methyl groups or C-O-C stretches of the xanthene core. arxiv.org

Electronic Spectroscopy : TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of UV-Vis absorption bands. semanticscholar.org These calculations help understand the electronic transitions, such as π-π* transitions within the aromatic system, that give rise to the observed spectrum. nih.gov

Structure-Property Relationship Studies (Excluding Biological Activities)

Theoretical and computational chemistry studies provide valuable insights into the relationship between the molecular structure of this compound and its physicochemical properties. While specific experimental and computational data for this particular substituted xanthene are not extensively available in the public domain, the principles of computational chemistry allow for a robust theoretical understanding of how the trimethyl substitution pattern influences its non-biological characteristics. Methodologies such as Density Functional Theory (DFT) are instrumental in predicting and analyzing these properties.

The introduction of three methyl groups at the 1, 2, and 3 positions of the 9H-xanthene core is expected to significantly modulate its electronic and structural properties compared to the unsubstituted parent molecule. These methyl groups, being electron-donating, influence the electron density distribution across the aromatic system. This, in turn, affects key quantum chemical descriptors that govern the molecule's behavior.

Key Predicted Structure-Property Relationships:

Electronic Properties: The electron-donating nature of the methyl groups is anticipated to increase the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy level generally suggests a greater propensity for the molecule to donate electrons in chemical reactions. Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) may be less affected, leading to a reduction in the HOMO-LUMO energy gap. This smaller energy gap would imply increased polarizability and potentially altered photophysical properties compared to unsubstituted 9H-xanthene.

Molecular Electrostatic Potential (MEP): Computational analysis of the Molecular Electrostatic Potential (MEP) would likely reveal regions of increased negative potential around the aromatic rings due to the electron-donating effect of the methyl groups. The MEP is a valuable tool for understanding and predicting intermolecular interactions, with regions of negative potential indicating likely sites for electrophilic attack.

Structural Parameters: The presence of the methyl groups can also lead to minor alterations in the bond lengths and angles of the xanthene core due to steric and electronic effects. DFT calculations can precisely model these geometric changes.

Interactive Data Table: Predicted Quantum Chemical Properties

The following table outlines the predicted qualitative effects of the 1,2,3-trimethyl substitution on key physicochemical properties of the 9H-xanthene core, based on established principles of computational chemistry. The values are presented in relation to the unsubstituted 9H-xanthene.

| Property | Predicted Effect of 1,2,3-Trimethyl Substitution | Rationale |

| HOMO Energy | Increase | Electron-donating nature of methyl groups |

| LUMO Energy | Minimal Change | Substituent effects are generally more pronounced on the HOMO |

| HOMO-LUMO Gap | Decrease | Primarily due to the increase in HOMO energy |

| Ionization Potential | Decrease | Correlates with the increase in HOMO energy |

| Electron Affinity | Minimal Change | Correlates with the LUMO energy |

| Dipole Moment | Increase from zero | Asymmetric substitution pattern |

| Polarizability | Increase | Smaller HOMO-LUMO gap leads to higher polarizability |

Detailed Research Findings:

Reactivity and Chemical Transformations of 1,2,3 Trimethyl 9h Xanthene

Oxidation Reactions of the 9H-Xanthene Core

The oxidation of the 9H-xanthene core, specifically at the benzylic C-9 position, is a common transformation that leads to the formation of xanthones (9H-xanthen-9-ones). nih.gov This reaction is a key step in the synthesis of various biologically active and functional materials. nih.gov A variety of oxidizing agents and conditions have been employed to achieve this transformation.

Common oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄)

Hydrogen peroxide (H₂O₂)

Silver nitrate (B79036) arkat-usa.org

Iodosobenzene (PhIO) in the presence of potassium bromide in water offers a greener alternative. clockss.org

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in combination with tert-butyl nitrite (B80452) and acetic acid under visible light. nih.gov

Metal-free photocatalysis using riboflavin (B1680620) tetraacetate under visible light with molecular oxygen as the oxidant provides an environmentally friendly method. nih.govua.es

The reaction generally proceeds via the oxidation of the methylene (B1212753) group at the 9-position to a carbonyl group, yielding the corresponding xanthone (B1684191). For instance, the oxidation of 9H-xanthene with silver nitrate can yield xanthen-9-one. arkat-usa.org Photocatalytic methods, often employing metal complexes (e.g., ruthenium, iron, copper) or organic dyes, facilitate the oxidation under milder conditions, typically using molecular oxygen as the terminal oxidant. nih.govua.es

Functionalization at the 9-Position (Benzylic Position)

The benzylic C-H bond at the 9-position of the 9H-xanthene core is particularly amenable to functionalization due to the stability of the resulting xanthenyl radical or cation. sioc-journal.cn This reactivity allows for the direct introduction of various substituents at this position.

Key functionalization reactions include:

Sulfonylation: An electrochemical strategy has been developed for the C(sp³)-H bond sulfonylation of xanthenes with sodium sulfinates, providing a direct route to sulfone-substituted xanthenes. sioc-journal.cn This method demonstrates good functional-group tolerance. sioc-journal.cn

Arylation: Palladium-copper catalysis can be used for the selective arylation of xanthenes to synthesize 9-aryl-9H-xanthenes. researchgate.net Hypervalent iodine reagents, such as diaryliodonium(III) salts, can also achieve Csp³-H heteroarylation of xanthenes at room temperature. clockss.org

Amination: A metal-free method for the C-H amination of xanthene with sulfonamides has been reported using a benzoquinone as a hydride acceptor. researchgate.net Electrochemical Ritter-type amination of xanthenes with nitriles provides another route to 9-amino-functionalized derivatives. mdpi.com

Coupling with Indoles: Hypervalent iodine reagents can mediate the benzylic coupling of xanthenes with indoles to form 9H-indolyl xanthenes. clockss.org

These reactions often proceed through a radical pathway, where a xanthenyl radical is generated and then trapped by a suitable coupling partner. sioc-journal.cn Electrochemical methods facilitate the generation of the xanthene radical cation as a key intermediate. sioc-journal.cnmdpi.com

Aromatic Substitution Reactions on the Trimethylated Phenyl Rings

The benzene (B151609) rings of the xanthene core are susceptible to electrophilic aromatic substitution (EAS) reactions. lumenlearning.comscienceforecastoa.com The rate and regioselectivity of these substitutions are influenced by the existing substituents on the aromatic rings. In the case of 1,2,3-trimethyl-9H-xanthene, the trimethylated phenyl ring is highly activated towards electrophilic attack due to the electron-donating nature of the methyl groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. transformationtutoring.com

The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.comscienceforecastoa.com The presence of the three methyl groups on one of the rings will direct incoming electrophiles to the available ortho and para positions, although steric hindrance may play a significant role in the product distribution. The other, unsubstituted phenyl ring will also undergo substitution, likely at a slower rate.

Ring-Opening and Ring-Closing Reactions Involving the Xanthene Heterocycle

The stability of the xanthene heterocycle allows for its formation through various ring-closing reactions, and under certain conditions, it can undergo ring-opening.

Ring-Closing Reactions: Xanthene derivatives are commonly synthesized via acid-catalyzed condensation reactions. For example, the condensation of phenols with aldehydes or the cyclization of 2-hydroxyaromatic aldehydes with cyclohexenones can yield substituted xanthenes. ijarsct.co.inresearchgate.net Intramolecular Friedel-Crafts alkylation of appropriate precursors is another effective method for constructing the xanthene framework. researchgate.net

Ring-Opening Reactions: While generally stable, the xanthene ring can be opened under specific conditions. For instance, some piperidine (B6355638) derivatives have been synthesized through an oxidative ring-opening of a cyclic precursor to form a dialdehyde, which then undergoes further reaction. mdpi.com Superacid-promoted ring-closing and ring-opening cascades have also been observed in related aza-polycyclic aromatic compounds, suggesting the possibility of such transformations for xanthenes under harsh acidic conditions. nih.gov

Derivatization Strategies Beyond Simple Functionalization

The this compound scaffold can be utilized as a building block for the synthesis of more complex molecules through various derivatization strategies. These strategies often involve multi-step syntheses that combine several of the fundamental reactions described above.

Examples of derivatization strategies include:

Synthesis of Xanthone Analogues: The oxidation of the xanthene core to a xanthone is often a preliminary step. The resulting xanthone can then be further functionalized. For example, carboxyxanthones can be synthesized through the derivatization of xanthone building blocks. mdpi.com

Multicomponent Reactions: Tandem Michael-cyclization reactions starting from cyclohexanediones and alkynes can produce complex octahydroxanthene derivatives, which can then be aromatized. conicet.gov.ar

Click Chemistry: Xanthydrol can be reacted with propargyl bromide and then subjected to a click reaction with an azide (B81097) to form a triazole ring, demonstrating the use of the xanthene moiety in constructing more elaborate structures. researchgate.net

Synthesis of Heterodinucleating Ligands: A bifunctional heterodinucleating ligand has been designed on a xanthene platform, showcasing the role of the xanthene as a rigid linker in complex ligand design. nih.gov

These advanced derivatization methods highlight the versatility of the xanthene skeleton in medicinal chemistry and materials science. ijarsct.co.inresearchgate.net

Mechanistic Investigations of Xanthene Reactivity

Understanding the mechanisms of xanthene reactions is crucial for controlling reaction outcomes and designing new transformations.

Key mechanistic aspects include:

Radical Pathways: Many functionalization reactions at the 9-position, particularly those involving electrochemical or photochemical methods, proceed through a radical mechanism. sioc-journal.cn The initial step is often the formation of a xanthenyl radical or a radical cation. sioc-journal.cnresearchgate.net Radical clock experiments have been used to confirm the involvement of radical intermediates. sioc-journal.cn

Single Electron Transfer (SET): The oxidation of the 9H-xanthene can be initiated by a single electron transfer to an oxidant, generating a radical cation. sioc-journal.cnresearchgate.net

Electrophilic Aromatic Substitution Mechanism: As discussed previously, the substitution on the aromatic rings follows the well-established two-step mechanism involving the formation of a Wheland intermediate. lumenlearning.comscienceforecastoa.com

Oxidative Aromatization: The mechanism for the oxidative aromatization of octahydroxanthene derivatives using iodine is proposed to involve several organic transformations to achieve the final aromatic xanthene structure. conicet.gov.ar

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of reaction pathways and the stability of intermediates, providing deeper insight into the reaction mechanisms. nih.govnih.gov

Synthesis and Chemical Exploration of Novel Trimethylxanthene Derivatives and Analogues

Design Principles for Substituted Trimethylxanthenes

The design of substituted 1,2,3-trimethylxanthenes is guided by principles aimed at tuning their physicochemical and functional properties. Key considerations include the electronic effects of substituents, steric hindrance, and the introduction of functional groups for specific applications.

Systematic functionalization of the xanthene core can modulate properties like the highest occupied molecular orbital (HOMO) energy and charge carrier mobility. For instance, in related spiro[fluorene-9,9'-xanthene] (B3069175) systems, the introduction of larger functional groups, such as methyl groups, has been shown to decrease conformational disorder through steric effects, thereby increasing hole mobility. core.ac.uk Conversely, highly asymmetric or polar side groups can increase electrostatic disorder and reduce mobility. core.ac.uk These principles suggest that the inherent steric strain of the 1,2,3-trimethyl arrangement could be a critical factor in the design of new materials.

Another important design strategy involves modifying the xanthene skeleton to shift its absorption and emission spectra, particularly towards the near-infrared (NIR) range. This is often achieved by extending the π-conjugated system. researchgate.net For example, introducing electron-rich pyrrole (B145914) or indole (B1671886) moieties at various positions on the xanthene core can produce significant red shifts in the absorption and emission spectra. researchgate.net Applying this to the 1,2,3-trimethyl-9H-xanthene scaffold could lead to the development of novel NIR fluorophores.

Furthermore, the introduction of specific functionalities can be used to create sensors. For example, rhodamine derivatives, which share the xanthene core, have been designed as chiral sensors. iucr.orgiucr.org The design often involves creating a binding site that can interact selectively with chiral analytes. iucr.orgiucr.org

The table below summarizes key design principles and their expected effects on the properties of 1,2,3-trimethylxanthene derivatives.

| Design Principle | Target Property | Expected Effect |

| Introduction of bulky functional groups | Charge carrier mobility | Increased mobility due to reduced conformational disorder |

| Addition of polar functional groups | Charge carrier mobility | Decreased mobility due to increased electrostatic disorder |

| Extension of π-conjugation (e.g., with pyrrole, indole) | Optical properties | Red-shift of absorption and emission spectra towards NIR |

| Incorporation of chiral recognition motifs | Chiral sensing | Enantioselective binding of analytes |

| Modification of the central ring | Stokes shift | Enhanced Stokes shift through induced ring puckering |

Synthesis of Spatially Constrained Xanthene Analogues

The 1,2,3-trimethyl substitution pattern on the xanthene ring system inherently creates a sterically hindered environment. The synthesis of such spatially constrained analogues often requires careful selection of reaction conditions to overcome potential steric clashes.

One common method for synthesizing the xanthene core is the condensation of a phenol (B47542) with an aldehyde. For this compound, this would likely involve the reaction of a suitably substituted phenol with a salicylaldehyde (B1680747) derivative. The development of one-pot, multicomponent reactions has provided efficient routes to various xanthene derivatives. derpharmachemica.comarabjchem.org For example, lanthanum(III) nitrate (B79036) has been used as a catalyst for the solvent-free condensation of aromatic aldehydes with dimedone or β-naphthol to produce xanthenes in high yields. derpharmachemica.com

The synthesis of sterically hindered xanthene-modified iron corroles has been reported, demonstrating that even complex, sterically demanding structures can be assembled. rsc.org In these cases, the introduction of substituents was found to significantly increase the turnover frequency in catalase-like reactions, highlighting the potential functional advantages of steric hindrance. rsc.org

Furthermore, research on bisphenol A has led to the synthesis of polymethylated 9,9-dimethylxanthenes in the presence of an exogenous phenol, catalyzed by a strong acid. acs.org This reaction proceeds through a complex series of equilibria, ultimately favoring the formation of the sterically crowded xanthene products. acs.org

The table below outlines some synthetic approaches applicable to the formation of spatially constrained xanthene analogues.

| Synthetic Method | Reactants | Catalyst/Conditions | Relevance to this compound |

| One-pot condensation | Aromatic aldehyde, β-naphthol/dimedone | Lanthanum(III) nitrate, solvent-free | A potential route using appropriately substituted precursors. |

| Acid-catalyzed condensation | Bisphenol A, exogenous phenol | Strong acid, >100 °C | Demonstrates the formation of polymethylated xanthenes. |

| Petasis-type reaction | Salicylaldehyde, arylboronic acid, phenolic nucleophile | Microwave irradiation | A cascade reaction to build 9-aryl-substituted xanthenes. fourwaves.com |

Development of Chiral Trimethylxanthene Derivatives

The introduction of chirality into the 1,2,3-trimethylxanthene framework can be achieved through several strategies, leading to derivatives with potential applications in asymmetric catalysis and chiral sensing.

One approach involves the enantioselective synthesis of xanthenes with chirality at the C9 position. A ruthenium-catalyzed method has been developed for the enantioselective synthesis of chiral xanthenes, offering a broad substrate scope and high tolerance for various functional groups. digitellinc.com This method proceeds with high selectivity at the ortho C-H bond and could be adapted for trimethyl-substituted precursors. digitellinc.com

Another strategy is the synthesis of racemic mixtures followed by chiral resolution. For example, racemic rhodamine derivatives have been synthesized and then separated into their respective enantiomers. iucr.orgiucr.org The resulting chiral molecules are being investigated for their potential as chiral sensors. iucr.orgiucr.org

The synthesis of a library of chiral xanthone (B1684191) derivatives has also been reported, starting from hydroxy- or carboxy-xanthone building blocks and reacting them with chiral amines and amino alcohols. mdpi.com This modular approach allows for the generation of a diverse set of chiral compounds.

The table below summarizes methods for the development of chiral trimethylxanthene derivatives.

| Method | Description | Potential Application |

| Ruthenium-catalyzed enantioselective synthesis | Direct enantioselective construction of the xanthene core with chirality at C9. digitellinc.com | Asymmetric catalysis, chiral ligands |

| Synthesis and chiral resolution | Formation of a racemic mixture followed by separation of enantiomers. iucr.orgiucr.org | Chiral sensors, stereoselective probes |

| Modular synthesis from chiral building blocks | Reaction of a xanthene core with chiral amines or amino alcohols. mdpi.com | Generation of diverse chiral libraries |

Functionalization of the Trimethyl Groups and Peripheral Positions

The functionalization of the three methyl groups and other positions on the this compound core is crucial for fine-tuning its properties and for introducing reactive handles for further chemical modification.

Direct C-H functionalization represents a powerful tool for modifying the xanthene scaffold. Electrochemical methods have been developed for the benzylic C-H functionalization at the C9 position of xanthenes, allowing for the formation of C-C and C-N bonds in the absence of a catalyst or external chemical oxidant. mdpi.comsemanticscholar.org While this applies to the C9 position, similar strategies could potentially be developed for the benzylic protons of the trimethyl groups.

The peripheral aromatic C-H bonds of the xanthene core are also amenable to functionalization. Palladium-catalyzed reactions, for example, have been used for the para-selective C-H functionalization of aromatic rings. nih.gov Such methods, often guided by directing groups, could be employed to introduce substituents at specific positions on the trimethylxanthene rings.

In the context of related heterocyclic systems like tetrahydro-γ-carbolines, direct C-H functionalization at the α-position has been achieved using mild and simple protocols, suggesting that selective functionalization of the xanthene core is feasible. researchgate.net

The following table outlines potential functionalization strategies for the this compound scaffold.

| Position | Functionalization Strategy | Reagents/Catalyst | Potential Outcome |

| C9 (Benzylic) | Electrochemical C-H functionalization | Terminal alkynes, nitriles | C-C and C-N bond formation mdpi.comsemanticscholar.org |

| Trimethyl groups (Benzylic) | Oxidative coupling | Oxygen, acid | Carbon-carbon bond formation researchgate.net |

| Peripheral aromatic positions | Directed C-H functionalization | Palladium catalysts, directing groups | Site-selective introduction of new substituents nih.gov |

| Peripheral aromatic positions | Suzuki cross-coupling | Boronic acids/esters, Pd catalyst | Introduction of aryl or heteroaryl groups researchgate.net |

Libraries and Combinatorial Approaches to Trimethylxanthene Derivatives

Combinatorial chemistry offers a powerful platform for the rapid synthesis and screening of large libraries of 1,2,3-trimethylxanthene derivatives to identify compounds with desired properties.

Solution-phase combinatorial synthesis has been successfully applied to create libraries of xanthene-based compounds. One approach involves the use of a functionalized xanthene core, such as a xanthene tetraisocyanate, which can be condensed with a variety of building blocks to generate a diverse library of tetraurea derivatives. nih.gov The rigid xanthene core serves to orient the building blocks in a defined manner in three-dimensional space. nih.gov

Click chemistry has also emerged as a valuable tool for the combinatorial synthesis of xanthene and xanthone libraries. Both solid-phase and solution-phase click reactions have been used to rapidly generate panels of compounds. researchgate.net For example, a set of alkynyl xanthene compounds can be reacted with a variety of azide (B81097) probes to quickly identify combinations that lead to desirable properties, such as enhanced fluorescence. researchgate.net

Microwave-assisted synthesis has also been shown to accelerate the generation of xanthene derivative libraries. derpharmachemica.com This technique, often combined with multicomponent reactions, allows for shorter reaction times and often leads to excellent yields of the desired products. derpharmachemica.com

The table below details combinatorial approaches applicable to the synthesis of trimethylxanthene libraries.

| Combinatorial Approach | Core Moiety | Building Blocks | Key Features |

| Solution-phase synthesis | Xanthene tetraisocyanate | Amines | Rapid generation of tetraurea libraries nih.gov |

| Click chemistry | Alkynyl xanthenes | Azide probes | Modular and efficient library construction researchgate.net |

| Microwave-assisted multicomponent reactions | Aldehydes, phenols | Various nucleophiles | Accelerated synthesis, high yields derpharmachemica.com |

Advanced Applications in Chemical Sciences and Materials Technology

Xanthenes as Scaffolds in Ligand Design for Catalysis

The unique three-dimensional structure of the xanthene ring system is particularly valuable in the design of bidentate phosphine (B1218219) ligands. These ligands can coordinate with transition metals, forming catalysts with exceptional activity and selectivity for a wide range of chemical transformations.

Application in Asymmetric Catalysis (e.g., Xantphos-type Ligands)

In asymmetric catalysis, the goal is to selectively produce one chiral enantiomer of a product. Chiral ligands are essential for this, and the xanthene scaffold provides a robust framework for creating them.

Xantphos-type ligands are a prominent class of diphosphine ligands that have been successfully employed in asymmetric catalysis. acs.org While the original Xantphos is achiral, chiral variations have been developed to induce stereoselectivity. One approach involves creating P-chirogenic ligands, where the phosphorus atoms themselves are the stereocenters. acs.org A series of P-chirogenic Xantphos ligands have been synthesized and successfully applied in reactions like rhodium-catalyzed asymmetric hydrogenation. acs.org

Another strategy involves building chirality into the xanthene backbone itself. For example, chiral diphosphine ligands featuring a flexible aromatic spiroketal backbone, which is related to the xanthene structure, have been developed. sci-hub.se These ligands, known as SKP ligands, are synthesized on a large scale and have shown exceptional performance in palladium-catalyzed asymmetric allylic amination and other reactions catalyzed by copper, gold, or rhodium. sci-hub.se The development of chiral Xantphos derivatives remains a key area of research, as these ligands are expected to perform well in asymmetric allylic substitution reactions due to their large bite angles. acs.org

Role in Transition Metal Catalysis

The geometry of the xanthene backbone allows for the creation of diphosphine ligands with wide "bite angles"—the P-M-P angle formed when the ligand chelates to a metal center (M). acs.orgnih.gov Xantphos, for instance, has a notably wide bite angle of approximately 108°. smolecule.com This structural feature has a profound impact on the stability and reactivity of transition metal complexes, leading to highly active and selective catalysts. acs.orgnih.gov

Xantphos and its derivatives are widely used as ligands for transition metals such as palladium, rhodium, nickel, and copper. evitachem.com These catalytic systems are effective in a variety of important chemical reactions:

Hydroformylation: In the rhodium-catalyzed hydroformylation of alkenes, Xantphos is known to induce high regioselectivity, favoring the formation of linear aldehydes. evitachem.com

Cross-Coupling Reactions: Xantphos-ligated palladium catalysts show high yields and selectivity in cross-coupling reactions. evitachem.com

Other Reactions: Xantphos-based catalysts have been successfully applied in C–C and C–N bond formations, isomerizations, and hydrogenations. acs.org

The rigid xanthene backbone orients the phosphorus donor atoms in a way that is ideal for forming stable complexes with large bite angles, which is a key factor in their catalytic prowess. acs.org

| Ligand Family | Typical Bite Angle | Key Applications in Catalysis |

| Xantphos | ~108° | Hydroformylation, Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig), Hydrogenation. acs.orgsmolecule.comevitachem.com |

| Spanphos | >108° | Similar applications to Xantphos, often with different selectivity profiles. smolecule.com |

| SKP Ligands | 132.8° (Cu), 160.1° (Pd) | Asymmetric Allylic Amination, various Cu, Au, and Rh-catalyzed reactions. sci-hub.se |

Xanthene Derivatives in Optical and Electronic Materials

The same electronic properties that make xanthenes useful in catalysis also make them exceptional candidates for optical and electronic materials. The extended π-conjugated system of the xanthene core is responsible for its interaction with light, leading to applications as fluorophores, chemical sensors, and laser components.

Development of Organic Fluorophores and Light Emitters

Xanthene derivatives are the basis for some of the most well-known and widely used fluorescent dyes, including fluoresceins and rhodamines. rsc.orgmdpi.com These compounds are prized for their brilliant fluorescence, high quantum yields, and excellent chemical stability. rsc.orgtcichemicals.com The color and photophysical properties of these dyes can be precisely tuned by making chemical modifications to the xanthene core. rsc.orgtcichemicals.com

Key characteristics of xanthene-based fluorophores include:

High Molar Absorption Coefficients: They absorb light very efficiently. rsc.org

Excellent Fluorescence Quantum Yields: They are very effective at converting absorbed light into emitted fluorescent light. rsc.orgmdpi.com

Tunability: Functional groups on the xanthene ring control the fluorescent color. For example, rhodamine B is a red-fluorescent dye, while fluorescein (B123965) is green-fluorescent. tcichemicals.com

Recent research has focused on extending the emission wavelengths of xanthene fluorophores into the near-infrared (NIR) and shortwave-infrared (SWIR) regions. rsc.orgnih.gov This is highly desirable for biomedical imaging, as longer-wavelength light penetrates tissue more deeply with less scattering and reduced autofluorescence from biological tissues. rsc.orgrsc.org Strategies to achieve this include extending the π-conjugation of the backbone and heteroatom substitution. rsc.orgnih.gov

| Fluorophore | Typical Emission Color | Quantum Yield (Φ) | Key Features |

| Fluorescein | Green | ~0.85 (in 0.1 N NaOH) | Widely used biological stain. mdpi.comtcichemicals.com |

| Rhodamine 6G | Yellow-Orange | High | Excellent photostability; used as a reference dye and in lasers. azooptics.com |

| Rhodamine B | Red | High | Cationic dye with strong red fluorescence. tcichemicals.com |

| Reduced Rhodol (13) | Varies | 0.824 | Chemically stable with strong fluorogenic nature. mdpi.com |

Thermochromic and Photochromic Xanthene Systems

Certain xanthene derivatives, particularly a class known as fluorans, can function as leuco dyes. mdpi.comresearchgate.net These compounds can exist in a colorless (leuco) form that can transform into a colored form upon exposure to a specific stimulus like heat (thermochromism) or light (photochromism). mdpi.com

This switching behavior is typically based on the reversible opening and closing of a spiro-lactone ring within the molecule's structure. mdpi.com In the "ring-closed" form, the π-conjugation is disrupted, and the molecule is colorless. Upon applying a stimulus (e.g., heat or UV light) in the presence of a developer, the ring opens to form a zwitterionic, highly conjugated structure that is brightly colored. rsc.orgmdpi.com This reversible process makes these materials suitable for applications such as temperature sensors, security markers, and smart textiles. mdpi.comdntb.gov.ua Recently, ionic liquids have been explored as developers for these xanthene-based leuco dyes to create irreversible thermochromic systems. mdpi.comresearchgate.net

Applications in Laser Technology

The brilliant fluorescence and high quantum yields of xanthene dyes make them ideal for use as the gain medium in dye lasers. wikipedia.orgcymitquimica.com Dye lasers are valued for their tunability, meaning the wavelength of the laser output can be adjusted over a wide range. wikipedia.org

Rhodamine 6G is one of the most famous and effective laser dyes, known for its high efficiency and photostability. azooptics.comresearchgate.net It typically lases in the yellow-red region of the visible spectrum (around 560–635 nm). azooptics.comwikipedia.org Other xanthene dyes, such as rhodamine B and various coumarins (which share structural similarities), are also used to cover different parts of the spectrum from the near-ultraviolet to the near-infrared. wikipedia.org These dyes are typically dissolved in a solvent like ethanol (B145695) or methanol (B129727) to form the liquid gain medium, which is then optically pumped by another laser or a flashlamp. wikipedia.orgrp-photonics.com The performance and lifespan of these dyes are active areas of research, with studies focusing on understanding and mitigating photochemical degradation pathways. ntis.gov

pH-Sensitive Fluorescent Probes (Focus on Chemical Sensing Principles)

The xanthene core is fundamental to the design of many pH-sensitive fluorescent probes, a class of molecules that signal changes in environmental acidity or basicity through alterations in their light-emitting properties. semanticscholar.org The mechanism of these probes is rooted in pH-dependent structural equilibria. researchgate.net Classic examples like fluorescein and rhodamine derivatives exist in different ionic forms depending on the pH, and these forms possess distinct absorption and fluorescence characteristics. semanticscholar.orgwikipedia.org

The underlying principle often involves the reversible opening and closing of a non-fluorescent lactone ring to form a highly fluorescent, conjugated quinonoid structure. researchgate.net Protonation and deprotonation of functional groups on the xanthene skeleton, such as hydroxyl or amino groups, govern this equilibrium. researchgate.net For instance, in acidic conditions, the probe may exist in a protonated, colorless, and non-fluorescent lactone form. As the pH increases, deprotonation occurs, leading to the formation of the fluorescent anionic or zwitterionic species. semanticscholar.org

The sensitivity range (pKa) of these probes can be precisely tuned by introducing various substituents to the xanthene ring. Electron-withdrawing groups, for example, can lower the pKa, making the probe suitable for sensing in acidic environments, such as cellular lysosomes. semanticscholar.org Conversely, electron-donating groups, such as the methyl groups in 1,2,3-Trimethyl-9H-xanthene, would be expected to increase the pKa. This tunability allows for the creation of a library of probes for monitoring pH in diverse biological and chemical systems. rsc.org Advanced probes often utilize a ratiometric detection strategy, where the ratio of fluorescence intensity at two different wavelengths is measured, providing a more robust and quantitative determination of pH that is less susceptible to environmental interference. researchgate.net

| Photoinduced Electron Transfer (PeT) | A process where a nearby receptor group quenches fluorescence. Protonation of the receptor can inhibit PeT, "turning on" fluorescence. | An electron-rich moiety (e.g., amine) connected to the fluorophore. | Low pH (protonation) can block the quenching mechanism, enhancing fluorescence. |

Xanthenes in Analytical Chemistry

The unique photophysical properties of the xanthene scaffold make it a valuable tool in various analytical chemistry applications, from detection reagents to chromatographic separations.

Reagents for Analytical Detection Methods

Xanthene derivatives are widely employed as highly sensitive reagents in spectrofluorimetry and spectrophotometry. mdpi.com Their intense fluorescence and strong light absorption are key to their function. wikipedia.org These dyes can be used to detect a variety of analytes through mechanisms that alter their fluorescent properties. For example, some xanthene-based dyes act as "turn-on" fluorescent probes for specific metal ions or small molecules. researchgate.net

One analytical strategy involves using xanthene dyes, such as polymethine derivatives, as reagents in extraction spectrophotometric methods. mdpi.com In a technique known as vortex-assisted liquid-liquid microextraction, a xanthene dye can facilitate the selective transfer of a target analyte, like picrate, from an aqueous sample into an organic phase. mdpi.com The presence of the analyte in the organic phase is then quantified by its effect on the dye's fluorescence, allowing for detection at very low concentrations. mdpi.com The high selectivity of these methods is crucial for robust environmental and chemical analysis. mdpi.com

Chromatographic Applications and Techniques

Chromatography is a cornerstone of analytical chemistry for separating, identifying, and purifying compounds from complex mixtures. researchgate.net Xanthene derivatives, including a compound like this compound, are well-suited for analysis by various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). mdpi.com